Introduction: The Structural Significance of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone
Introduction: The Structural Significance of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone
An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone
This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy data for 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone. Tailored for researchers, scientists, and professionals in drug development, this document delves into the structural elucidation of the molecule through detailed spectral interpretation, predicted data, and robust experimental protocols. Our approach is grounded in established scientific principles to ensure accuracy and reproducibility.
3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is a complex organic molecule featuring several key functional groups that are of interest in synthetic and medicinal chemistry. Its structure comprises a propiophenone core, substituted with an ethoxy group on the aromatic ring and a 1,3-dioxane moiety at the 3-position of the propyl chain. The presence of these groups, along with multiple chiral centers, makes NMR spectroscopy an indispensable tool for its structural verification and stereochemical analysis.
The acetal group, specifically the 1,3-dioxane ring, serves as a common protecting group for carbonyls in organic synthesis. Its conformational flexibility can have a significant impact on the NMR spectrum. The 2'-ethoxypropiophenone fragment is a well-known pharmacophore in various biologically active compounds. Therefore, a complete understanding of the NMR spectral features of this molecule is crucial for quality control, reaction monitoring, and for correlating its structure with its chemical and biological properties.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone is predicted to exhibit a series of distinct signals, each corresponding to a unique proton environment in the molecule. The chemical shifts are influenced by the electronic effects of neighboring functional groups (e.g., the carbonyl, the aromatic ring, and the oxygen atoms of the dioxane and ethoxy groups) and through-space interactions.
Table 1: Predicted ¹H NMR Chemical Shifts and Coupling Constants
| Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H-7' (Aromatic) | 7.6 - 7.8 | dd | J = 7.8, 1.8 | 1H |
| H-5', H-6' (Aromatic) | 7.4 - 7.6 | m | 2H | |
| H-4' (Aromatic) | 6.9 - 7.1 | d | J = 8.4 | 1H |
| H-2 (Dioxane CH) | 4.5 - 4.7 | t | J = 5.0 | 1H |
| OCH₂(Ethoxy) | 4.0 - 4.2 | q | J = 7.0 | 2H |
| OCH₂ (Dioxane, eq) | 4.0 - 4.2 | m | 2H | |
| OCH₂ (Dioxane, ax) | 3.7 - 3.9 | m | 2H | |
| CH₂ (Propyl) | 3.0 - 3.3 | m | 2H | |
| CH₂ (Propyl) | 2.1 - 2.3 | m | 2H | |
| CH₂ (Dioxane) | 1.9 - 2.1 | m | 2H | |
| CH₃ (Ethoxy) | 1.3 - 1.5 | t | J = 7.0 | 3H |
Causality Behind Predicted Shifts:
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Aromatic Protons (H-4' to H-7'): The protons on the substituted benzene ring are expected to appear in the downfield region (6.9-7.8 ppm) due to the deshielding effect of the aromatic ring current. The ortho- and para-protons will have distinct chemical shifts due to the electronic influence of the ethoxy and propiophenone groups.
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Dioxane Protons (H-2 and CH₂): The acetal proton (H-2) is significantly deshielded by the two adjacent oxygen atoms, predicting its signal at around 4.5-4.7 ppm as a triplet. The methylene protons of the dioxane ring will exhibit complex splitting patterns due to their diastereotopic nature, with axial and equatorial protons having different chemical shifts.
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Ethoxy Group Protons (OCH₂ and CH₃): The methylene protons of the ethoxy group are deshielded by the adjacent oxygen and will appear as a quartet due to coupling with the methyl protons. The methyl protons will resonate as a triplet in the upfield region.
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Propyl Chain Protons (CH₂): The methylene protons of the propyl chain will show complex multiplets due to coupling with each other and with the dioxane proton. The protons alpha to the carbonyl group will be the most deshielded in this chain.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides complementary information, with each carbon atom in a unique electronic environment giving rise to a distinct signal.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Carbonyl) | 198 - 202 |
| C-Ar (Aromatic, C-O) | 155 - 158 |
| C-Ar (Aromatic, C-C=O) | 130 - 133 |
| C-Ar (Aromatic, CH) | 120 - 135 |
| C-2 (Dioxane CH) | 100 - 104 |
| OCH₂ (Ethoxy) | 63 - 66 |
| OCH₂ (Dioxane) | 60 - 65 |
| CH₂ (Propyl, α to C=O) | 35 - 40 |
| CH₂ (Propyl) | 25 - 30 |
| CH₂ (Dioxane) | 25 - 30 |
| CH₃ (Ethoxy) | 14 - 16 |
Rationale for Predicted Shifts:
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Carbonyl Carbon: The carbonyl carbon is highly deshielded and will appear at the lowest field (198-202 ppm).
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Aromatic Carbons: The aromatic carbons will resonate in the 120-158 ppm range. The carbon attached to the ethoxy group will be the most deshielded among the ring carbons.
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Dioxane Carbons: The acetal carbon (C-2) will be significantly downfield (100-104 ppm) due to the two attached oxygens. The other methylene carbons of the dioxane ring will appear around 60-65 ppm.
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Aliphatic Carbons: The carbons of the ethoxy and propyl chains will appear in the upfield region of the spectrum, with their specific shifts determined by their proximity to electron-withdrawing groups.
Experimental Protocol: Acquiring High-Resolution NMR Spectra
The following protocol outlines the steps for acquiring high-quality ¹H and ¹³C NMR spectra of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone. This protocol is designed to be a self-validating system, ensuring data integrity and reproducibility.
1. Sample Preparation: a. Weigh approximately 5-10 mg of the purified compound. b. Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). Chloroform-d (CDCl₃) is a common first choice for its good solubilizing power for many organic molecules and its single residual solvent peak. c. Add a small amount of an internal standard, such as tetramethylsilane (TMS), if precise chemical shift referencing is required, although modern spectrometers can reference to the residual solvent peak. d. Transfer the solution to a clean, dry 5 mm NMR tube.
2. ¹H NMR Acquisition: a. Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion. b. Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity and obtain sharp, symmetrical peaks. c. Acquisition Parameters:
- Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
- Spectral Width: Typically -2 to 12 ppm.
- Acquisition Time: 2-4 seconds.
- Relaxation Delay (d1): 1-5 seconds. A longer delay ensures full relaxation of all protons, which is crucial for accurate integration.
- Number of Scans: 8-16 scans are usually sufficient for a sample of this concentration. d. Processing:
- Apply a Fourier transform to the free induction decay (FID).
- Phase the spectrum manually or automatically to obtain a flat baseline.
- Calibrate the chemical shift scale to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).
- Integrate the signals to determine the relative number of protons for each peak.
3. ¹³C NMR Acquisition: a. Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30' on Bruker instruments) is standard to simplify the spectrum to single lines for each carbon. b. Spectral Width: Typically 0 to 220 ppm. c. Acquisition Time: 1-2 seconds. d. Relaxation Delay (d1): 2-5 seconds. e. Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required to achieve a good signal-to-noise ratio. f. Processing: Similar processing steps as for ¹H NMR, with chemical shift calibration to the solvent peak (e.g., CDCl₃ at 77.16 ppm).
Visualizing the Molecular Structure and NMR Assignments
The following diagram illustrates the chemical structure of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone with key proton and carbon atoms labeled for clarity in NMR assignments.
Caption: Molecular structure of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone.
Advanced NMR Experiments for Complete Structural Elucidation
For an unambiguous assignment of all proton and carbon signals, especially in complex molecules like this, a suite of 2D NMR experiments is highly recommended.
Workflow for 2D NMR Analysis:
Caption: Recommended workflow for complete NMR-based structural elucidation.
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COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks, allowing for the tracing of connections within the propyl chain, the ethoxy group, and the dioxane ring.
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HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates proton signals with the signals of the carbon atoms they are directly attached to. This is a powerful tool for assigning carbon signals based on the already assigned proton spectrum.
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HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons that are two or three bonds away. This is crucial for connecting the different fragments of the molecule, for example, linking the propyl chain to the carbonyl group and the dioxane ring.
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NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close to each other, regardless of whether they are connected through bonds. This is invaluable for determining the stereochemistry and preferred conformation of the molecule, particularly for the flexible dioxane ring.
Conclusion
The structural characterization of 3-(1,3-Dioxan-2-Yl)-2'-Ethoxypropiophenone by ¹H and ¹³C NMR spectroscopy is a multi-faceted process that relies on a combination of 1D and 2D NMR techniques. The predicted spectral data provided in this guide serves as a robust starting point for analysis. For unequivocal proof of structure and stereochemistry, the application of advanced 2D NMR experiments as outlined is essential. The methodologies described herein are grounded in established principles of NMR spectroscopy and are designed to yield high-quality, reproducible data for researchers and scientists in the field of drug development and chemical synthesis.
References
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